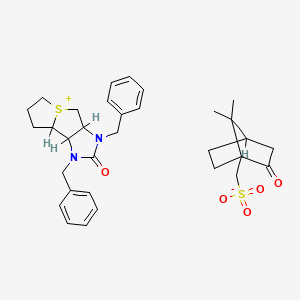

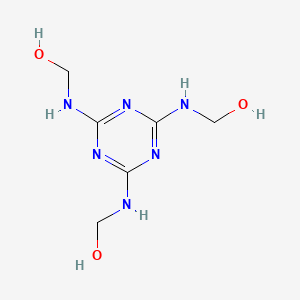

![molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline CAS No. 358721-70-7](/img/structure/B1683717.png)

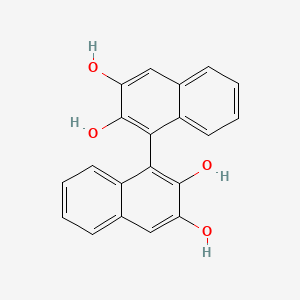

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Übersicht

Beschreibung

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (4-PDHQ) is a relatively new heterocyclic compound with promising applications in scientific research. It is a member of the pyrroloquinoxaline family, which is composed of heterocyclic compounds with a unique ring structure that contains one nitrogen and two oxygen atoms. 4-PDHQ is an interesting molecule due to its various properties, such as its high solubility in organic solvents, its low melting point, and its low toxicity. This makes it an ideal compound for use in research applications, such as in vitro and in vivo studies, as well as in drug development.

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Liver Failure (ALF)

UBCS039 has been used in animal and cell experiments to explore its effects on thioacetamide (TAA)-induced mice acute liver failure (ALF) models . The compound was observed to ameliorate liver damage, including inflammatory responses and oxidative stress .

Inflammation Regulation

The upregulation of SIRT6, facilitated by UBCS039, inhibited the inflammation reaction by suppressing the nuclear factor-κB (NF-κB) pathway in the TAA-induced ALF mice model and lipopolysaccharide-stimulated macrophages .

Oxidative Stress Management

UBCS039, through the upregulation of SIRT6, alleviated oxidative stress damage in hepatocytes by regulating the Nrf2/HO-1 pathway .

SIRT6 Activation

UBCS039 is a potent and specific SIRT6 activator active at the cellular level . It has robust activating effects on promoting the deacetylation of SIRT6-dependent H3K18ac .

Regulation of VCAM1 and ICAM1 Expression

UBCS039 has been studied for its effects on LPS-induced expression of VCAM1 and ICAM1 in HLMECs .

Potential Therapeutic Target for ALF

Given its various beneficial effects in ALF models, UBCS039 demonstrates that a pharmacologic activator of SIRT6 could be a promising target for ALF .

Wirkmechanismus

Target of Action

UBCS039 is a specific activator of Sirtuin 6 (SIRT6) . SIRT6 is a member of the sirtuin family of proteins, which are class III histone deacetylases. They play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

UBCS039 acts by inducing autophagy in human tumor cells . It increases the deacetylation of SIRT6-targeted histone H3 sites in a dose-dependent manner . The activation of SIRT6 by UBCS039 leads to the suppression of the nuclear factor-κB (NF-κB) pathway, which mediates the inflammatory process .

Biochemical Pathways

The primary biochemical pathways affected by UBCS039 involve inflammation and oxidative stress. By activating SIRT6, UBCS039 inhibits the inflammation reaction by suppressing the NF-κB pathway . Additionally, it alleviates oxidative stress damage in hepatocytes by regulating the Nrf2/HO-1 pathway .

Pharmacokinetics

It’s known that ubcs039 has an ec50 value of 38 μm , indicating its potency.

Result of Action

UBCS039 has been observed to ameliorate liver damage, including inflammatory responses and oxidative stress . It decreases cell proliferation in a dose-dependent manner when compared with control or DMSO-treated cells . These effects are primarily due to the upregulation of SIRT6 and the subsequent suppression of the NF-κB pathway .

Eigenschaften

IUPAC Name |

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOBGTYXYGHUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does UBCS039 affect inflammation?

A2: Research suggests that UBCS039 exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of UBCS039 in oxidative stress?

A3: Studies indicate that UBCS039 can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can UBCS039 influence cell senescence?

A4: Evidence suggests that UBCS039 may play a role in mitigating cell senescence []. By activating SIRT6, UBCS039 potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of UBCS039 based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, UBCS039 is being investigated for its therapeutic potential in various conditions. These include:

- Acute Liver Failure: UBCS039 has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].

- Diabetic Kidney Disease: Research suggests that UBCS039 may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].

- Cardiovascular Disease: Studies indicate that activating SIRT6 with UBCS039 may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does UBCS039 interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between UBCS039 and SIRT6 []. These simulations suggest that UBCS039, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to UBCS039?

A7: Yes, besides UBCS039, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to UBCS039 [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

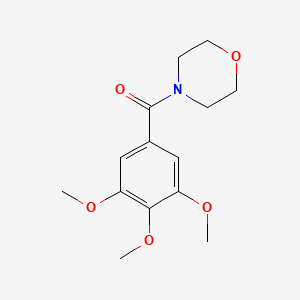

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)

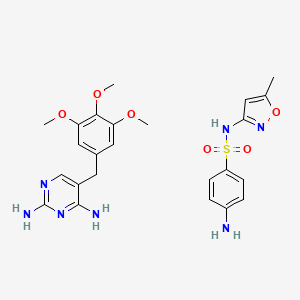

![4-[(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenylpyrazol-4-ylidene]hydrazinyl]benzamide](/img/structure/B1683636.png)

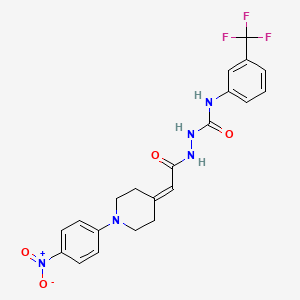

![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)